2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine
Description
2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine is a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyridine core substituted at the 2-position with a 3,4-dichlorophenyl group. The compound is synthesized via condensation of α-haloketones with 2-aminopyridines under basic conditions . Microwave-assisted synthesis has been employed to enhance efficiency, achieving yields of up to 87% with reduced reaction times . Its molecular formula is C₁₃H₈Cl₂N₂, with a monoisotopic mass of 263.01373 g/mol (HRMS data) .
Properties
Molecular Formula |
C13H8Cl2N2 |
|---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8Cl2N2/c14-10-5-4-9(7-11(10)15)12-8-17-6-2-1-3-13(17)16-12/h1-8H |
InChI Key |
LMTLDQDDNNTFAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of α-Haloketones with 2-Aminopyridines (Classical Approach)
One of the most common and efficient methods to synthesize 2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine involves the condensation of α-haloketones with 2-aminopyridines. Specifically, 2-bromo-1-(3,4-dichlorophenyl)ethanone is reacted with 2-aminopyridine under mild conditions.
Reaction Conditions: This method typically proceeds at ambient temperature or slightly elevated temperatures (around 60°C) without the need for additional catalysts or solvents, as demonstrated by Dong-Jian Zhu et al. The reaction mechanism involves nucleophilic substitution of the halogen by the pyridine nitrogen, followed by cyclization to form the imidazo[1,2-a]pyridine ring system.
Catalyst and Solvent: This approach can be catalyst-free and solvent-free, enhancing its environmental and operational simplicity.
Microwave Irradiation Enhancement: A novel variation uses microwave irradiation to accelerate the reaction, significantly reducing reaction times from hours to minutes while maintaining high yields and purity. This approach was successfully applied to synthesize 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine, a closely related compound, indicating its applicability to the 2-(3,4-dichlorophenyl) derivative.
Catalyst-Assisted Tandem Coupling and Cyclization
Several catalytic methods have been developed to improve yield, selectivity, and reaction times:
Iron(II)-Catalyzed Tandem Coupling: Hao Yan and colleagues introduced an Fe(II)-catalyzed tandem coupling method to synthesize 3-methyl-2-arylimidazo[1,2-a]pyridines, which can be adapted for 3,4-dichlorophenyl derivatives. This method involves a cascade reaction that combines Michael addition with intramolecular cyclization, offering high efficiency and functional group tolerance.
Neutral Alumina as Catalyst: Ponnala et al. demonstrated the use of neutral alumina as a catalyst at room temperature to facilitate the synthesis of imidazo[1,2-a]pyridine derivatives from α-haloketones and 2-aminopyridines. This method is notable for its mild conditions and broad substrate scope.
Lewis Acid Catalysis: Santra et al. identified FeCl3 as an effective Lewis acid catalyst for cascade reactions involving nitroolefins and 2-aminopyridines to form imidazo[1,2-a]pyridines. Although this method focuses on nitroolefin substrates, it highlights the catalytic versatility applicable to related syntheses.
Multicomponent Reactions (MCRs)
Multicomponent reactions have been employed to streamline the synthesis of imidazo[1,2-a]pyridines, including the 2-(3,4-dichlorophenyl) derivatives:
Three-Component Coupling: Chernyak et al. developed a copper-catalyzed three-component reaction involving 2-aminopyridine, aldehydes, and terminal alkynes. This method offers high functional group tolerance and structural diversity, potentially applicable to the target compound by selecting appropriate aldehyde and alkyne precursors.
One-Pot Microwave-Assisted Cyclization: DiMauro et al. utilized microwave irradiation in a one-pot synthesis combining aldehydes, isonitriles, and bromine derivatives to rapidly access 2,6-disubstituted-3-aminoimidazopyridines. This technique reduces reaction time and improves yields, demonstrating the utility of microwave-assisted multicomponent strategies.
Oxidation/Cyclocondensation Using Propylphosphonic Anhydride (T3P)
Ramesha and colleagues introduced a method employing propylphosphonic anhydride (T3P) for the in situ oxidation and cyclocondensation of alcohols to form imidazo[1,2-a]pyridines. This approach involves activating DMSO for oxidation and facilitating Schiff-base nucleophilic addition with isocyanides, offering a streamlined pathway with enhanced yield and selectivity.
Comparative Data Table of Selected Preparation Methods
Research Findings and Characterization
The microwave-assisted synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine demonstrated efficient formation of the heterocyclic core with confirmation by NMR, IR, LCMS, and elemental analysis, indicating the robustness of microwave methods for related compounds.
Crystal structure analyses of imidazo[1,2-a]pyridine derivatives bearing 3,4-dichlorophenyl substituents reveal stable conformations suitable for biological activity, supporting the synthetic methods that preserve structural integrity.
Biological evaluation showed that derivatives with 3,4-dichlorophenyl groups exhibit potent enzyme inhibition (e.g., butyrylcholinesterase), highlighting the importance of precise synthetic control to obtain bioactive compounds.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Catalyzed by copper(II) salts, leading to the formation of quinones.
Reduction: Typically involves hydrogenation reactions.
Substitution: Commonly occurs at the phenyl ring or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Copper(II) acetate, copper(II) sulfate.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as tyrosinase, by forming chelates with copper ions . In cancer research, it acts as a covalent inhibitor targeting the KRAS G12C mutation, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of 2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine are influenced by substituent patterns on the phenyl ring and the imidazo[1,2-a]pyridine core. Below is a detailed comparison with related derivatives:
Key Findings:
Substituent Position and Halogen Effects :
- The 3,4-dichlorophenyl group in the target compound enhances BChE inhibition (IC₅₀ = 65 µM) compared to 2,4-dichlorophenyl analogs (e.g., compound 13f in ), which are tailored for CAR agonism but lack reported cholinesterase activity .
- Electron-withdrawing groups (e.g., Cl) improve binding to cholinesterase enzymes, while methoxy groups (electron-donating) in 3,4-dimethoxyphenyl derivatives shift activity toward antiproliferative effects .
Core Modifications :
- Methyl substitution at R4 (e.g., compound 2h) significantly boosts AChE inhibition (IC₅₀ = 79 µM) compared to unsubstituted or R2/R3-modified analogs .
- Biphenyl side chains favor AChE inhibition, whereas phenyl chains (e.g., 2j) are selective for BChE, highlighting the role of steric and electronic effects .
Synthetic Efficiency :
- Microwave irradiation () reduces reaction times for the target compound (87% yield) compared to conventional methods (e.g., 74% yield for 2,4-dichlorophenyl analog 13f) .
Fluorescence and Physicochemical Properties :
- Chlorophenyl-substituted derivatives (e.g., 2-(4-chlorophenyl)imidazo[1,2-a]pyridine) exhibit low fluorescence intensity, suggesting that halogen position impacts photophysical behavior .
Q & A
Q. Advanced
- Kinase inhibition : Molecular dynamics simulations reveal hydrogen bonding between the dichlorophenyl group and ATP-binding pockets (e.g., EGFR kinase) .
- Antimicrobial action : Disruption of bacterial membrane integrity via lipophilic interactions (logP >3.5 enhances penetration) .
How can researchers validate target engagement in vitro?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD values) with purified proteins (e.g., COX-2) .
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in live cells post-treatment .
- RNA interference : Knockdown suspected targets (e.g., CAR) to assess loss of compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
